Cas no 90558-57-9 (4,6-Quinazolinediamine, 2-methyl-)

4,6-Quinazolinediamine, 2-methyl-, is a heterocyclic organic compound featuring a quinazoline core substituted with amino groups at the 4 and 6 positions and a methyl group at the 2 position. This structure imparts versatility in pharmaceutical and agrochemical applications, particularly as a key intermediate in synthesizing bioactive molecules. Its rigid aromatic framework enhances binding affinity in drug design, while the amino groups facilitate further functionalization. The compound exhibits stability under standard conditions, ensuring reliable performance in synthetic workflows. Its well-defined reactivity profile makes it valuable for developing kinase inhibitors, antimicrobial agents, and other therapeutic candidates. Suitable for research and industrial-scale synthesis, it meets high purity standards for advanced chemical applications.
4,6-Quinazolinediamine, 2-methyl- structure
90558-57-9 structure
Product Name:4,6-Quinazolinediamine, 2-methyl-
CAS No:90558-57-9
MF:C9H10N4
MW:174.20250082016
CID:788614
PubChem ID:55297979
Update Time:2025-06-12

4,6-Quinazolinediamine, 2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4,6-Quinazolinediamine, 2-methyl-
    • 2-methylquinazoline-4,6-diamine
    • D74542
    • CS-0084701
    • 90558-57-9
    • SCHEMBL3951373
    • 2-Methyl-quinazoline-4,6-diamine
    • AKOS006373931
    • DTXSID30717619
    • Inchi: 1S/C9H10N4/c1-5-12-8-3-2-6(10)4-7(8)9(11)13-5/h2-4H,10H2,1H3,(H2,11,12,13)
    • InChI Key: IVJNVMJPCBIFTA-UHFFFAOYSA-N
    • SMILES: N1C(C)=NC(=C2C=C(C=CC=12)N)N

Computed Properties

  • Exact Mass: 174.090546336g/mol
  • Monoisotopic Mass: 174.090546336g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 77.8Ų

4,6-Quinazolinediamine, 2-methyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1155341-1g
2-Methylquinazoline-4,6-diamine
90558-57-9 98%
1g
¥3989.00 2024-04-26

Additional information on 4,6-Quinazolinediamine, 2-methyl-

Introduction to 4,6-Quinazolinediamine, 2-methyl- (CAS No. 90558-57-9)

4,6-Quinazolinediamine, 2-methyl-, identified by the Chemical Abstracts Service Number (CAS No.) 90558-57-9, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the quinazoline family, a class of molecules known for their diverse biological activities and potential therapeutic applications. The presence of two amino groups and a methyl substituent at the 2-position imparts unique chemical properties that make it a valuable scaffold for drug discovery and development.

The quinazoline core is a privileged structure in medicinal chemistry, featuring a fused benzene and pyridazine ring system. This structural motif has been extensively explored for its pharmacological effects, particularly in the development of antimicrobial, antiviral, anticancer, and anti-inflammatory agents. The diamine functionalization in 4,6-Quinazolinediamine, 2-methyl- enhances its reactivity, allowing for further derivatization and customization to target specific biological pathways.

In recent years, there has been a surge in research focused on quinazoline derivatives due to their remarkable pharmacological profiles. Studies have demonstrated that modifications at various positions within the quinazoline ring can significantly alter its biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the compound's affinity for biological targets. The methyl group at the 2-position in 4,6-Quinazolinediamine, 2-methyl- plays a crucial role in influencing its pharmacokinetic properties and interactions with enzymes or receptors.

One of the most compelling aspects of 4,6-Quinazolinediamine, 2-methyl- is its potential as a precursor for synthesizing more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting enzymes involved in cancer progression and inflammation. For example, quinazoline derivatives have shown promise in inhibiting kinases such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs), which are pivotal in cell signaling pathways associated with various diseases.

The chemical synthesis of 4,6-Quinazolinediamine, 2-methyl- involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. Advances in synthetic methodologies have enabled the efficient preparation of this compound on both laboratory and industrial scales, facilitating its use in downstream applications.

From a computational chemistry perspective, 4,6-Quinazolinediamine, 2-methyl- has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. These studies often involve docking simulations to predict binding affinities and identify potential lead compounds for drug development. The results from these simulations have guided experimental efforts toward optimizing the compound's pharmacological properties.

In clinical research, 4,6-Quinazolinediamine, 2-methyl- has been investigated for its potential therapeutic effects in various disease models. Preclinical studies have highlighted its efficacy in reducing inflammation and inhibiting tumor growth in vitro and in vivo. While these findings are promising, further research is needed to evaluate its safety profile and optimal dosing regimens before human trials can be initiated.

The versatility of 4,6-Quinazolinediamine, 2-methyl- as a chemical scaffold also extends to its use as an intermediate in the synthesis of other bioactive molecules. Its structural features allow for easy incorporation into larger libraries of compounds designed for high-throughput screening (HTS). This approach has accelerated the discovery process by enabling researchers to rapidly assess large numbers of derivatives for biological activity.

Environmental considerations are also important when working with 4,6-Quinazolinediamine, 2-methyl-. Efforts have been made to develop sustainable synthetic routes that minimize waste generation and reduce environmental impact. Green chemistry principles are being applied to optimize processes such as solvent selection and reaction conditions to enhance efficiency and ecological compatibility.

The future prospects for 4,6-Quinazolinediamine, 2-methyl- are promising as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to the development of novel therapeutics based on this versatile compound.

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